N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
CAS No.: 1235121-02-4
Cat. No.: VC11992091
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235121-02-4 |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | N'-cyclopropyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C16H22N4O2/c21-15(16(22)19-13-4-5-13)18-11-12-6-9-20(10-7-12)14-3-1-2-8-17-14/h1-3,8,12-13H,4-7,9-11H2,(H,18,21)(H,19,22) |
| Standard InChI Key | LRICHRKJTPFUQN-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
| Canonical SMILES | C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Introduction
Synthesis and Preparation
The synthesis of N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide would typically involve multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the cyclopropyl and ethanediamide components. Specific synthetic routes may vary based on the availability of starting materials and the desired efficiency of the process.
Biological Activity and Potential Applications
Compounds with similar structures to N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide are often investigated for their potential in treating various diseases. For instance, cyclopropyl-containing compounds have been explored for their antidiabetic properties, as seen in substituted cyclopropyl compounds used for treating type 2 diabetes . Additionally, pyridine and piperidine rings are common in drugs targeting neurological disorders and other therapeutic areas.
| Therapeutic Area | Potential Application |
|---|---|
| Neurological Disorders | Potential for targeting receptors involved in neurological conditions. |
| Metabolic Disorders | Similar compounds have shown promise in treating diabetes. |
| Infectious Diseases | Pyridine and piperidine rings are found in some antimicrobial agents. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume